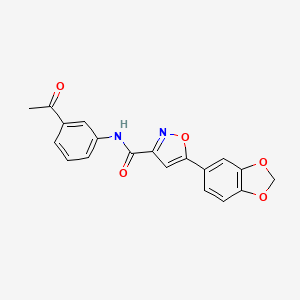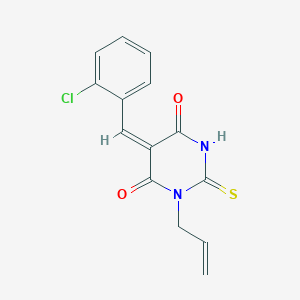![molecular formula C14H13ClN2O3S B4775804 2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4775804.png)
2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide
Descripción general
Descripción
2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in stem cell research and cancer treatment.
Mecanismo De Acción
2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide works by binding to the ATP-binding site of GSK-3 and inhibiting its activity. This leads to the stabilization of β-catenin, a key component of the Wnt signaling pathway, which promotes the self-renewal and differentiation of stem cells. In cancer cells, 2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects
In addition to its effects on stem cells and cancer cells, 2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide has been shown to have a range of other biochemical and physiological effects. These include the regulation of glucose metabolism, the modulation of the immune response, and the inhibition of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide is its high potency and specificity for GSK-3, which makes it a valuable tool for studying the Wnt signaling pathway and its role in stem cell biology and cancer. However, 2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in experiments.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide. These include further investigation of its mechanisms of action in stem cells and cancer cells, the development of more potent and specific inhibitors of GSK-3, and the exploration of its potential applications in other areas of research, such as metabolic disorders and neurodegenerative diseases.
Conclusion
In conclusion, 2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide is a small molecule inhibitor that has significant potential for use in stem cell research and cancer treatment. Its high potency and specificity for GSK-3 make it a valuable tool for studying the Wnt signaling pathway and its role in stem cell biology and cancer. While there are some limitations to its use, 2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide remains an important area of research with promising future directions.
Aplicaciones Científicas De Investigación
2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide is primarily used in stem cell research as a potent and specific inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a crucial regulator of the Wnt signaling pathway, which plays a critical role in the self-renewal and differentiation of stem cells. By inhibiting GSK-3, 2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide can promote the proliferation and maintenance of pluripotent stem cells, making it a valuable tool for stem cell research.
In addition to its applications in stem cell research, 2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide has also been investigated for its potential use in cancer treatment. Studies have shown that 2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide can induce apoptosis and inhibit the growth of various cancer cell lines, including breast, pancreatic, and prostate cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-[4-(methylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-16-21(19,20)11-8-6-10(7-9-11)17-14(18)12-4-2-3-5-13(12)15/h2-9,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKJYYQWQCAXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(methylsulfamoyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4775734.png)

![1,3-dimethyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775749.png)
![methyl 3-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4775753.png)
![6-isopropyl-3-methyl-N-2-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4775762.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4775775.png)
![methyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B4775779.png)
![N-methyl-N'-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4775781.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4775811.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4775819.png)
![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4775825.png)
![5-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4775838.png)